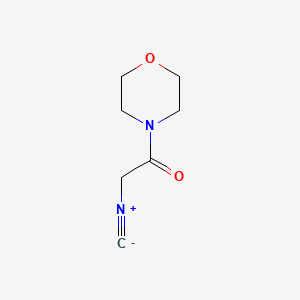

Morpholine, 4-(isocyanoacetyl)-

Description

Structure

3D Structure

Properties

IUPAC Name |

2-isocyano-1-morpholin-4-ylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2/c1-8-6-7(10)9-2-4-11-5-3-9/h2-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFXRGAXRBOBIEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[C-]#[N+]CC(=O)N1CCOCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50217782 | |

| Record name | Morpholine, 4-(isocyanoacetyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50217782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67434-29-1 | |

| Record name | Morpholine, 4-(isocyanoacetyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067434291 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Morpholine, 4-(isocyanoacetyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50217782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Morpholine, 4 Isocyanoacetyl

Direct Synthesis Strategies for N-Acyl Isocyanides

The direct formation of an N-acyl isocyanide, such as the target compound, is a challenging transformation. The isocyanide group is highly reactive and the N-acyl isocyanide structure itself can be unstable. However, general methods for the synthesis of related acyl isocyanates provide a conceptual basis for these strategies. Acyl isocyanates are valuable synthetic intermediates that can be generated from various precursors. acs.orggoogle.com

One established route involves the reaction of primary amides with oxalyl chloride. google.com In a hypothetical direct synthesis, one could envision reacting 2-isocyanoacetamide with morpholine's acylating equivalent, though the stability and availability of the starting isocyanoacetamide would be a primary concern.

A more plausible approach involves the in-situ generation of an acyl isocyanate intermediate from a stable precursor, followed by its interception. For instance, a Hofmann-type rearrangement mediated by reagents like N-iodosuccinimide (NIS) can convert α-ketoamides into acyl isocyanates, which can then be trapped by nucleophiles. acs.org While this typically yields N-acylureas, the principle of generating the reactive intermediate is key.

Table 1: General Strategies for Acyl Isocyanate/Isocyanide Synthesis

| Method | Precursor | Reagent(s) | Intermediate | Reference(s) |

| Dehydration/Activation | Carboxamide Salts | Oxalyl Chloride | Acyl Isocyanate | google.com |

| Hofmann-Type Rearrangement | α-Ketoamide | N-Iodosuccinimide (NIS) | Acyl Isocyanate | acs.org |

| Metal Complexation | Acyl Isocyanides | Metal Carbonyls | Acyl Isocyanide Metal Complex | acs.org |

Isocyanation of Morpholine (B109124) Derivatives

This strategy focuses on introducing the isocyanoacetyl group directly onto the morpholine nitrogen. Morpholine is a secondary amine, and its nitrogen atom is nucleophilic, readily participating in acylation reactions. wikipedia.org The most direct application of this principle would be the reaction of morpholine with an activated form of isocyanoacetic acid, such as isocyanoacetyl chloride.

The reaction would proceed via a standard nucleophilic acyl substitution mechanism, where the morpholine nitrogen attacks the electrophilic carbonyl carbon of the isocyanoacetyl chloride, with subsequent loss of hydrogen chloride to form the stable amide bond. The success of this method would be entirely dependent on the feasibility of preparing and handling the highly reactive isocyanoacetyl chloride.

An alternative would involve using a coupling agent (e.g., DCC, EDC) to facilitate the amide bond formation between morpholine and isocyanoacetic acid, a common practice in peptide synthesis that avoids the need for an acyl chloride.

Multi-Step Synthetic Routes to the Isocyanoacetyl Moiety on the Morpholine Core

Given the challenges of direct synthesis, multi-step routes offer a more practical and controllable approach. These methods build the isocyanoacetyl moiety on the morpholine ring through a sequence of reliable and well-documented reactions. A common starting point is the acylation of morpholine with a two-carbon unit bearing a suitable leaving group, such as chloroacetyl chloride. chemrxiv.org

A representative multi-step synthesis can be outlined as follows:

N-Acylation: Morpholine is reacted with chloroacetyl chloride in the presence of a base (e.g., triethylamine) to yield 4-(2-chloroacetyl)morpholine . This is a standard Schotten-Baumann reaction.

Formamide (B127407) Formation: The resulting chloro-amide is treated with sodium formamide. The formamide anion acts as a nucleophile, displacing the chloride to produce N-[2-(morpholin-4-yl)-2-oxoethyl]formamide .

Dehydration to Isocyanide: The final and crucial step is the dehydration of the formamide intermediate. This is a classic method for isocyanide synthesis, often accomplished using dehydrating agents such as phosphorus oxychloride (POCl₃), diphosgene, or Burgess reagent in the presence of a base. This step yields the target compound, Morpholine, 4-(isocyanoacetyl)- .

Table 2: Representative Multi-Step Synthesis of Morpholine, 4-(isocyanoacetyl)-

| Step | Starting Material | Reagent(s) | Product |

| 1 | Morpholine | Chloroacetyl chloride, Triethylamine | 4-(2-chloroacetyl)morpholine |

| 2 | 4-(2-chloroacetyl)morpholine | Sodium formamide | N-[2-(morpholin-4-yl)-2-oxoethyl]formamide |

| 3 | N-[2-(morpholin-4-yl)-2-oxoethyl]formamide | POCl₃, Base | Morpholine, 4-(isocyanoacetyl)- |

Catalytic Approaches in the Synthesis of Related N-Functionalized Morpholines

Modern synthetic chemistry has seen a surge in the development of catalytic methods for the construction and functionalization of heterocyclic scaffolds like morpholine. researchgate.netorganic-chemistry.org While not directly applied to the synthesis of Morpholine, 4-(isocyanoacetyl)-, these advanced methodologies are highly relevant for preparing a wide array of N-functionalized morpholine derivatives and demonstrate the versatility of the morpholine core.

Organocatalysis : Enantioselective synthesis of C2-functionalized N-protected morpholines can be achieved through organocatalytic α-chlorination of aldehydes, followed by reductive amination and cyclization. nih.gov This highlights a sophisticated method for controlling stereochemistry in the morpholine ring.

Transition Metal Catalysis :

Copper-Catalyzed Reactions : Three-component domino reactions involving terminal alkynes, isocyanates, and oxiranes, catalyzed by copper, provide an atom-economic route to substituted morpholine derivatives. thieme-connect.com

Rhodium-Catalyzed Reactions : Rh(III) catalysis enables the direct amidation of C-H bonds with isocyanates, offering a streamlined approach to N-acyl structures. nih.gov

Titanium and Ruthenium Tandem Catalysis : An efficient catalytic approach for the enantioselective synthesis of 3-substituted morpholines uses a tandem sequence of titanium-catalyzed hydroamination followed by an asymmetric transfer hydrogenation with a ruthenium catalyst. ubc.ca

These catalytic systems underscore the ongoing innovation in the synthesis of complex morpholine-containing molecules. researchgate.net They provide powerful tools for creating structural diversity and could potentially be adapted for novel routes to isocyanide-containing morpholine derivatives in the future.

Table 3: Catalytic Methods for Synthesis of Functionalized Morpholines

| Catalyst Type | Metal/Catalyst | Reaction Type | Product Type | Reference(s) |

| Organocatalysis | Proline derivatives | α-chlorination/Reductive amination | C2-functionalized N-protected morpholines | nih.gov |

| Copper Catalysis | Copper salts | Three-component domino reaction | Substituted morpholines | thieme-connect.com |

| Rhodium Catalysis | [RhCp*Cl₂]₂ | C-H Amidation with isocyanates | N-Acyl anthranilamides | nih.gov |

| Tandem Catalysis | Ti(NMe₂)₂(amidate)₂ / RuCl[(S,S)-Ts-DPEN] | Hydroamination / Asymmetric Transfer Hydrogenation | Chiral 3-substituted morpholines | ubc.ca |

Advanced Reaction Mechanisms and Pathways

Mechanistic Investigations of the Isocyano Group Reactivity in N-Acyl Morpholine (B109124) Systems

The reactivity of the isocyano group in N-acyl morpholine systems, such as Morpholine, 4-(isocyanoacetyl)-, is governed by the dual electronic nature of the isocyanide carbon, which exhibits both nucleophilic and electrophilic character. The adjacent electron-withdrawing acetyl group significantly influences this reactivity. This is a key feature of isocyanide-based multicomponent reactions. mdpi.com

The morpholine ring, while primarily a saturated heterocycle, can exert a subtle electron-withdrawing inductive effect through its oxygen and nitrogen atoms. This, combined with the strong electron-withdrawing nature of the acetyl group, modulates the nucleophilicity of the isocyanide carbon. In the context of N-acylamino acid isocyanides, the reactivity is often tailored for specific multicomponent reactions. researchgate.net

Mechanistic studies on related α-isocyanoacetamide derivatives reveal that the isocyanide can readily undergo α-addition of electrophiles and nucleophiles. The presence of the amide functionality provides a site for further transformations and intramolecular interactions, which can be exploited in the synthesis of complex molecules.

Role of Morpholine, 4-(isocyanoacetyl)- in Multi-Component Reactions

Multicomponent reactions (MCRs) are highly efficient one-pot transformations that combine three or more reactants to form a single product, incorporating most of the atoms of the starting materials. nih.gov Isocyanides are cornerstone reagents in MCRs, and Morpholine, 4-(isocyanoacetyl)- is well-suited for such reactions due to its functional handles.

The isocyano group can participate in various cycloaddition reactions, acting as a one-carbon component. Formal [4+1] cycloadditions of isocyanides with conjugated heterodienes are a powerful tool for the synthesis of five-membered heterocycles. rsc.org In the case of Morpholine, 4-(isocyanoacetyl)-, the isocyanoacetyl unit can be expected to react with suitable 1,3-dipoles or conjugated systems.

For instance, the reaction of α-isocyanoacetamides with activated alkynes and acyl chlorides can lead to the formation of highly substituted furan (B31954) derivatives. nih.gov While specific examples with Morpholine, 4-(isocyanoacetyl)- are not extensively documented, the general reactivity pattern of α-isocyanoacetamides suggests its potential in similar transformations.

Table 1: Representative Cycloaddition Reactions of Isocyanides

| Isocyanide Reactant | Reaction Partner(s) | Product Type | Reference |

|---|---|---|---|

| α-Isocyanoacetamide | Acyl chloride, Dialkylacetylenedicarboxylate | 2-Acyl-5-aminofuran-3,4-dicarboxylate | nih.gov |

| Aryl Isocyanide | N-benzylazomethine methylide, Arylidene-azolone | Spirocyclic pyrrolidines | researchgate.net |

This table presents examples of cycloaddition reactions with various isocyanides to illustrate the potential reactivity of the isocyanoacetyl unit.

The Passerini and Ugi reactions are the most prominent isocyanide-based MCRs. beilstein-journals.orgwikipedia.orgorganic-chemistry.org

The Passerini three-component reaction (P-3CR) involves an isocyanide, a carbonyl compound, and a carboxylic acid to yield an α-acyloxy amide. wikipedia.orgwalisongo.ac.idslideshare.netorganic-chemistry.org The reaction is typically performed in aprotic solvents and is believed to proceed through a non-ionic pathway involving a cyclic transition state. organic-chemistry.org The use of Morpholine, 4-(isocyanoacetyl)- in a Passerini reaction would result in the formation of a complex α-acyloxy amide with the morpholine moiety incorporated into the final structure.

The Ugi four-component reaction (U-4CR) is even more versatile, combining an isocyanide, a carbonyl compound, an amine, and a carboxylic acid to produce an α-acylamino amide. beilstein-journals.orgnih.govnih.gov This reaction is favored in polar protic solvents like methanol (B129727) or ethanol. nih.gov The mechanism involves the initial formation of an imine from the amine and carbonyl compound, which is then attacked by the isocyanide to form a nitrilium ion intermediate. mdpi.comnih.gov Subsequent trapping by the carboxylate and an irreversible Mumm rearrangement leads to the final product. nih.gov

Table 2: Key Features of Passerini and Ugi Reactions

| Reaction | Components | Key Intermediate | Product | Solvent Preference |

|---|---|---|---|---|

| Passerini | Isocyanide, Carbonyl, Carboxylic Acid | α-Adduct | α-Acyloxy amide | Aprotic |

| Ugi | Isocyanide, Carbonyl, Amine, Carboxylic Acid | Nitrilium ion | α-Acylamino amide | Polar Protic |

This table summarizes the fundamental aspects of the Passerini and Ugi reactions, in which Morpholine, 4-(isocyanoacetyl)- could serve as the isocyanide component.

The incorporation of bifunctional starting materials in these reactions, such as an amino acid derivative, can lead to the synthesis of peptidomimetics and other biologically relevant scaffolds. beilstein-journals.orgnih.gov

Ethyl diazoacetate (EDA) is a versatile reagent in organic synthesis, known for its participation in cycloadditions and insertion reactions. researchgate.netnih.gov The reaction of isocyanides with diazo compounds, often catalyzed by transition metals, can lead to a variety of nitrogen-containing heterocycles. While specific studies on the reaction of Morpholine, 4-(isocyanoacetyl)- with EDA are scarce, related reactions of α-isocyanoacetates suggest the possibility of forming complex heterocyclic systems. For instance, the reaction of α-isocyanoacetates can lead to the formation of oxazoles, which can then undergo further cycloadditions. nih.gov

Intramolecular Cyclizations Facilitated by the Isocyanoacetyl Moiety

The isocyanoacetyl group can be a key facilitator of intramolecular cyclization reactions, leading to the formation of various heterocyclic structures. This is often achieved through a post-MCR transformation strategy, where the product of a multicomponent reaction, containing the isocyanoacetyl-derived unit, undergoes a subsequent ring-closing reaction. nih.gov

For example, Ugi products derived from bifunctional starting materials can be designed to undergo deprotection-cyclization cascades. nih.gov Similarly, the isocyanide function itself can react with a nucleophilic group present in the same molecule. Studies on the intramolecular cyclization of azido-isocyanides have shown that the two functional groups can react to form complex nitrogenated heterocycles. nih.gov In a related context, N-cyano sulfoximines undergo intramolecular cyclization promoted by activating agents. scispace.comrsc.org These examples highlight the potential of the isocyanoacetyl moiety in Morpholine, 4-(isocyanoacetyl)- to participate in intramolecular ring-forming reactions, especially after its incorporation into a larger molecular framework via an initial MCR.

Quantum Chemical Calculations for Reaction Pathway Elucidation

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for elucidating the mechanisms of complex organic reactions. mdpi.com Such calculations can provide valuable insights into the geometries of transition states, reaction energy barriers, and the stability of intermediates, helping to rationalize and predict reaction outcomes.

For isocyanide reactions, DFT studies have been employed to investigate the mechanism of the Passerini reaction, confirming the formation of an acyl imidate intermediate followed by a 1,3-acyl transfer. researchgate.net In the context of N-acyl morpholine systems, computational studies could be used to:

Determine the precise electronic effect of the 4-acetylmorpholine (B157445) group on the isocyanide reactivity.

Model the transition states of its participation in Passerini and Ugi reactions to understand stereochemical outcomes.

Predict the feasibility of novel cycloaddition or intramolecular cyclization pathways.

Compare the energy profiles of competing reaction pathways.

Applications in Advanced Organic Synthesis

Utilization as a Versatile Building Block for Diverse Molecular Architectures

The dual functionality of Morpholine (B109124), 4-(isocyanoacetyl)- establishes it as a versatile building block for creating a wide array of molecular structures. researchgate.net Its application in isocyanide-based multicomponent reactions, such as the Passerini and Ugi reactions, enables the straightforward synthesis of complex acyclic and cyclic compounds from simple starting materials in a single step. nih.govnih.gov

This compound serves as a cornerstone in diversity-oriented synthesis, a strategy aimed at rapidly generating large collections of structurally diverse molecules for high-throughput screening in drug discovery. nih.govbeilstein-journals.org By reacting Morpholine, 4-(isocyanoacetyl)- with various combinations of aldehydes, carboxylic acids, and (in the case of the Ugi reaction) amines, chemists can produce extensive libraries of peptidomimetics and other drug-like scaffolds. beilstein-journals.orgnu.edu.kz The morpholine unit is a common feature in many approved drugs, and its incorporation via this building block can impart desirable pharmacological properties. lifechemicals.comresearchgate.netwikipedia.org

The reactivity of the isocyanide allows it to act as a "linchpin," connecting multiple components and introducing both carbon-carbon and carbon-nitrogen bonds simultaneously. This capacity for rapid complexity generation makes Morpholine, 4-(isocyanoacetyl)- a powerful reagent for constructing novel molecular architectures that would otherwise require lengthy, multi-step synthetic sequences.

Precursor to Complex Nitrogen and Oxygen Heterocycles

Morpholine, 4-(isocyanoacetyl)- is an effective precursor for the synthesis of various nitrogen and oxygen-containing heterocycles, which are core structures in many biologically active compounds. nih.govresearchgate.net

One of the most prominent applications is in the synthesis of oxazoles . The van Leusen oxazole (B20620) synthesis, for example, involves the reaction of an aldehyde with a tosylmethyl isocyanide (TosMIC) to form a 5-substituted oxazole. nih.gov Similarly, Morpholine, 4-(isocyanoacetyl)-, as an activated isocyanide derivative, can participate in related transformations. For instance, it can react with aldehydes in the presence of a suitable activating agent to yield 2,4,5-trisubstituted oxazoles. researchgate.net The reaction between a carboxylic acid and an isocyanide can also be a route to oxazole rings. nih.gov

Furthermore, this building block can be used in post-MCR transformations to generate more complex heterocyclic systems. For example, an adduct formed from a Ugi reaction can be designed to undergo a subsequent intramolecular cyclization. nu.edu.kz If the initial components are chosen correctly, this can lead to the formation of new morpholine-containing heterocycles, such as morpholine-2,5-diones, through a tandem Ugi/cyclization sequence. researchgate.net

The synthesis of various heterocycles from Morpholine, 4-(isocyanoacetyl)- is summarized in the table below.

| Starting Materials | Reaction Type | Resulting Heterocycle |

| Morpholine, 4-(isocyanoacetyl)-, Aldehyde | Cyclocondensation | Substituted Oxazole |

| Morpholine, 4-(isocyanoacetyl)-, Carboxylic Acid | Cyclization | Substituted Oxazole |

| α-aminomethyltetrazole, Aldehyde, Monochloroacetic acid, Isocyanide | Post-Ugi Transformation | Morpholine-2,5-dione |

Reagent in C-C and C-N Bond-Forming Transformations

The isocyanide carbon in Morpholine, 4-(isocyanoacetyl)- is the key to its utility in forming new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, primarily through multicomponent reactions. wikipedia.orgnih.gov

Passerini Three-Component Reaction (P-3CR): In the Passerini reaction, Morpholine, 4-(isocyanoacetyl)- reacts with a carbonyl compound (an aldehyde or ketone) and a carboxylic acid. organic-chemistry.org This one-pot reaction results in the formation of an α-acyloxy carboxamide. The mechanism involves the nucleophilic attack of the isocyanide carbon on the carbonyl carbon, followed by trapping of the resulting nitrilium ion by the carboxylate. nih.gov This process efficiently creates one new C-C bond and one new C-N bond in a single, atom-economical step. wikipedia.org

Reaction Scheme: Passerini Reaction Isocyanide + Aldehyde/Ketone + Carboxylic Acid → α-Acyloxy Amide

Ugi Four-Component Reaction (U-4CR): The Ugi reaction is an even more powerful tool for molecular diversity, combining an isocyanide, a carbonyl compound, a carboxylic acid, and a primary amine. nih.gov The reaction proceeds through the formation of an imine from the aldehyde and amine, which is then attacked by the isocyanide. Subsequent addition of the carboxylate and an irreversible Mumm rearrangement yield an α-acylamino amide. nih.gov The Ugi reaction is renowned for its ability to generate complex, peptide-like structures and results in the formation of two new C-N bonds and one new C-C bond. nu.edu.kz

Reaction Scheme: Ugi Reaction Isocyanide + Aldehyde/Ketone + Carboxylic Acid + Amine → α-Acylamino Amide

These transformations highlight the role of Morpholine, 4-(isocyanoacetyl)- as a central component for forging critical bonds in the assembly of complex organic molecules.

Contributions to Chemo- and Regioselective Transformations

The use of Morpholine, 4-(isocyanoacetyl)- in multicomponent reactions is inherently linked to high levels of selectivity.

Chemoselectivity: MCRs like the Passerini and Ugi reactions are known for their high chemoselectivity. wikipedia.org The isocyanide, carbonyl, carboxylic acid, and amine components react in a specific sequence, even in the presence of other functional groups within the substrates. The unique reactivity of the isocyanide carbon, which acts as both a nucleophile and an electrophile at different stages of the mechanism, drives the reaction forward along a specific pathway, avoiding side reactions. This allows for the synthesis of complex products without the need for protecting groups on other functionalities.

Regioselectivity: The Passerini and Ugi reactions are also highly regioselective, meaning the new bonds are formed at specific positions with a predictable orientation. wikipedia.org In the Passerini reaction, the isocyanide carbon always attacks the carbonyl carbon, and the resulting amide nitrogen is acylated by the carboxylic acid, leading to a single α-acyloxy amide regioisomer. organic-chemistry.org Similarly, in the Ugi reaction, the components assemble in a defined order to produce a specific α-acylamino amide product. nih.gov This predictable connectivity is crucial for the rational design and synthesis of target molecules.

The morpholine substituent, while generally not participating directly in the bond-forming events of the isocyanide, influences the steric and electronic properties of the reagent, which can fine-tune reactivity and affect the properties of the final product.

Spectroscopic and Structural Characterization in Research Context

Advanced Spectroscopic Techniques for Conformational and Electronic Structure Elucidation

Modern spectroscopy allows for the detailed investigation of transient structures, rotational energy barriers, and the precise nature of chemical bonds within the Morpholine (B109124), 4-(isocyanoacetyl)- scaffold.

The amide bond (C(O)-N) in N-acyl morpholine derivatives possesses a significant partial double-bond character due to resonance. This restricts free rotation around the bond, leading to a substantial rotational energy barrier and the existence of distinct conformers that can be observed on the NMR timescale. Dynamic NMR (DNMR) spectroscopy is a powerful technique used to quantify the energetics of this process. researchgate.netmontana.edu

In a study of the closely related compound 4-(Phenyl)acetyl morpholine, variable-temperature ¹³C-NMR spectroscopy was used to investigate the barrier to C-N internal rotation. researchgate.net At low temperatures, the exchange between conformers is slow, and separate signals are observed for atoms in magnetically distinct environments. As the temperature increases, the rate of rotation increases, causing these signals to broaden, coalesce into a single broad peak at the coalescence temperature (Tc), and finally sharpen into a time-averaged signal at high temperatures. montana.edugac.edu

By simulating the NMR line shapes at different temperatures, the rate constants (k) for the rotational exchange can be determined. These values are then used in the Eyring equation to calculate the Gibbs free energy of activation (ΔG‡), which represents the energy barrier to rotation. For 4-(Phenyl)acetyl morpholine in a toluene (B28343) solvent, the rotational barrier was determined to be 68.09 kJ/mol. researchgate.net This value provides a strong model for the expected rotational barrier in Morpholine, 4-(isocyanoacetyl)-, as the fundamental N-acyl morpholine structure is the same.

Table 1: Dynamic NMR Parameters for the C-N Rotational Barrier in an Analogous N-Acyl Morpholine System

| Parameter | Description | Typical Value (for 4-(Phenyl)acetyl morpholine researchgate.net) |

|---|---|---|

| Technique | The primary method used for the dynamic study. | Variable-Temperature ¹³C-NMR Spectroscopy |

| Phenomenon | The specific molecular process being investigated. | Hindered rotation about the C(O)-N amide bond |

| Coalescence Temperature (Tc) | The temperature at which distinct signals for interchanging nuclei merge into a single broad singlet. | Dependent on spectrometer frequency and solvent |

| ΔG‡ (Gibbs Free Energy of Activation) | The calculated energy barrier for the rotational process. | 68.09 kJ/mol |

Vibrational spectroscopy, including both infrared (IR) and Raman techniques, is indispensable for the functional group analysis of Morpholine, 4-(isocyanoacetyl)-. Each functional group within the molecule vibrates at characteristic frequencies, producing a unique spectral "fingerprint". mcmaster.ca

The most diagnostic absorption for this compound is the strong, sharp stretching vibration (ν) of the isocyanide group (-N≡C), which appears in a relatively uncongested region of the IR spectrum, typically between 2165 and 2110 cm⁻¹. wikipedia.org The tertiary amide carbonyl (C=O) stretch gives rise to a strong absorption band around 1650 cm⁻¹. The morpholine ring itself contributes several characteristic bands, including the C-O-C ether stretch and various C-H and C-N vibrations. researchgate.net Raman spectroscopy complements IR by providing information on symmetric vibrations and is particularly useful for studying the molecular backbone. mcmaster.ca

Table 2: Characteristic Vibrational Frequencies for Morpholine, 4-(isocyanoacetyl)-

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected IR Intensity | Notes |

|---|---|---|---|---|

| Isocyanide (-N≡C) | N≡C stretch | 2165 - 2110 | Strong, Sharp | Highly characteristic and a key identifier for the isocyano group. wikipedia.org |

| Amide (tertiary) | C=O stretch | 1670 - 1630 | Strong | Position is sensitive to electronic and steric effects. |

| Morpholine Ether | C-O-C stretch (asymmetric) | ~1115 | Strong | A characteristic absorption for the morpholine ring system. |

| Acetyl Linker | CH₂ scissoring | 1480 - 1440 | Medium | Relates to the methylene (B1212753) group between the carbonyl and isocyano functions. |

| Morpholine Amine | C-N stretch | 1300 - 1200 | Medium-Strong | Involves the nitrogen of the morpholine ring. |

Mass spectrometry (MS) provides crucial information on the molecular weight and fragmentation pattern of a compound, which can be used to confirm its structure and understand reaction pathways. Under electron ionization (EI), Morpholine, 4-(isocyanoacetyl)- is expected to undergo predictable fragmentation.

The most common cleavage pathway for N-acyl amides is the scission of the amide C-N bond. rsc.orgnih.gov This would lead to two primary fragments: the morpholinyl cation or, more likely, a fragment resulting from the cleavage of the morpholine ring itself, and the isocyanoacetylium cation. Alpha-cleavage (cleavage of the bond adjacent to the nitrogen atom in the ring) is also a characteristic fragmentation pathway for cyclic amines like morpholine. libretexts.org Advanced techniques, such as infrared resonant vacuum ultraviolet (IR-VUV) photoionization, have been used to distinguish between different conformers of the parent morpholine molecule, demonstrating the power of modern MS methods in detailed structural analysis. researchgate.net

Table 3: Predicted Electron Ionization Mass Spectrometry Fragmentation for Morpholine, 4-(isocyanoacetyl)-

| Fragment Ion (Structure) | m/z (Mass-to-Charge Ratio) | Proposed Origin |

|---|---|---|

| [C₄H₈NO]⁺ | 86 | Alpha-cleavage of the morpholine ring. |

| [C₃H₅NO]⁺ | 83 | Cleavage of the amide C-N bond, forming the isocyanoacetylium cation. |

| [C₂H₂N]⁺ | 40 | Fragment from the isocyanoacetyl moiety. |

| [C₄H₉NO]⁺ | 87 | The morpholine radical cation. |

| [C₆H₈NO₂]⁺ | 126 | Loss of the isocyano group (HCN). |

Crystallographic Studies of Morpholine, 4-(isocyanoacetyl)- Derivatives for Solid-State Conformation

While single-crystal X-ray diffraction provides the most definitive information about the solid-state conformation of a molecule, publicly available crystallographic data for Morpholine, 4-(isocyanoacetyl)- itself is not readily found. However, the structure can be reliably inferred from crystallographic studies of its close analogues, such as 4-Acetylmorpholine (B157445). nist.gov

Studies on N-acyl morpholine derivatives consistently show two key structural features:

Morpholine Ring Conformation: The six-membered morpholine ring adopts a stable chair conformation in the solid state. This arrangement minimizes steric and torsional strain.

Amide Group Planarity: Due to the partial double bond character of the C(O)-N bond, the nitrogen atom, the carbonyl carbon, the carbonyl oxygen, and the two adjacent ring carbons are essentially coplanar.

Table 4: Typical Solid-State Structural Parameters for an N-Acyl Morpholine Moiety (based on known structures)

| Parameter | Description | Expected Value / Observation |

|---|---|---|

| Morpholine Ring | Overall conformation of the heterocyclic ring. | Chair conformation |

| C(O)-N Bond Length | The length of the amide bond. | ~1.35 Å (shorter than a typical C-N single bond, ~1.47 Å) |

| N-C=O Bond Angle | The angle within the planar amide group. | ~120° |

| Amide Group Geometry | The spatial arrangement of the atoms in the amide functional group. | Trigonal planar around the nitrogen atom |

| Intermolecular Interactions | Forces between adjacent molecules in the crystal lattice. | Potential for weak C-H···O hydrogen bonding |

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Calculations for Molecular Properties and Reactivity Prediction

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. If applied to Morpholine (B109124), 4-(isocyanoacetyl)-, DFT calculations could elucidate a variety of its fundamental properties.

Researchers would typically start by optimizing the molecule's 3D geometry to find its most stable conformation. From this optimized structure, a range of electronic properties could be calculated.

Table 1: Hypothetical DFT-Calculable Properties for Morpholine, 4-(isocyanoacetyl)-

| Property | Description | Potential Insight |

| HOMO-LUMO Gap | The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). | A smaller gap generally implies higher chemical reactivity. It would indicate the regions of the molecule most likely to donate or accept electrons. |

| Molecular Electrostatic Potential (MEP) | A map of the electrostatic potential on the electron density surface of the molecule. | It reveals the charge distribution and helps predict how the molecule would interact with other charged species. Red (negative) regions would indicate likely sites for electrophilic attack, while blue (positive) regions would indicate nucleophilic sites. |

| Global Reactivity Descriptors | Parameters such as electronegativity, chemical hardness, and softness derived from HOMO and LUMO energies. | These descriptors provide a quantitative measure of the molecule's overall reactivity and stability. |

| Vibrational Frequencies | Calculation of the vibrational modes of the molecule. | These can be compared with experimental spectroscopic data (like Infrared or Raman spectra) to confirm the structure and identify characteristic functional group vibrations. |

These calculations would provide a foundational understanding of the molecule's intrinsic reactivity and electronic landscape.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions (non-clinical focus)

Molecular docking and dynamics simulations are computational techniques used to predict how a molecule (ligand) might bind to a specific target, such as a protein or enzyme, and how it behaves over time.

Molecular Docking: In a hypothetical docking study, Morpholine, 4-(isocyanoacetyl)- would be computationally placed into the binding site of a selected biological target. The goal would be to find the preferred binding orientation and affinity. The results would be a "binding score," indicating the strength of the interaction, and a visual model of the binding pose. This could identify key interactions, such as hydrogen bonds or hydrophobic contacts, between the isocyanoacetyl and morpholine moieties and the target's amino acid residues.

Molecular Dynamics (MD) Simulations: Following docking, MD simulations could be run to observe the stability of the predicted ligand-target complex over time (typically nanoseconds to microseconds). An MD simulation would treat the system as a collection of atoms moving under a defined force field, providing insights into:

Binding Stability: Whether the ligand remains stably bound in the active site or if it dissociates.

Conformational Changes: How the ligand and the target protein might change their shapes to accommodate each other.

Interaction Dynamics: The persistence of specific hydrogen bonds or other interactions over the simulation period.

These simulations are crucial for validating docking results and understanding the dynamic nature of molecular recognition.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design of Derivatives

QSAR modeling is a computational technique that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activity. To perform a QSAR study involving Morpholine, 4-(isocyanoacetyl)-, a library of its derivatives would first need to be synthesized and tested for a specific activity.

The process would involve:

Creating a Dataset: A series of analogues would be created by modifying the morpholine or other parts of the structure.

Calculating Descriptors: For each analogue, a set of numerical values (descriptors) representing its physicochemical properties (e.g., logP, molecular weight, electronic properties from DFT) would be calculated.

Model Building: A mathematical model would be developed to correlate the descriptors with the measured biological activity.

The resulting QSAR equation would allow researchers to predict the activity of new, unsynthesized derivatives, guiding the design of more potent or selective compounds.

Chemoinformatics Approaches for Virtual Screening and Scaffold Exploration

Chemoinformatics involves the use of computational methods to analyze large chemical datasets. For Morpholine, 4-(isocyanoacetyl)-, these approaches could be used for:

Virtual Screening: Instead of synthesizing and testing thousands of compounds, virtual screening uses a computer to screen large libraries of virtual molecules to identify those most likely to bind to a target of interest. A common approach is structure-based virtual screening, where a library of compounds is computationally docked into a protein's binding site. Compounds with the best docking scores are then selected for synthesis and experimental testing. The morpholine-isocyanoacetyl scaffold could be used as a query to search for similar, commercially available or synthetically accessible molecules.

Scaffold Exploration: Chemoinformatics tools can analyze the "chemical space" around the Morpholine, 4-(isocyanoacetyl)- scaffold. This involves identifying which structural modifications are most likely to lead to desired properties. By analyzing databases of known active molecules, it's possible to identify common structural motifs or "bioisosteres" that could replace the morpholine or isocyanoacetyl groups to potentially improve binding affinity or other properties.

Structure Activity Relationship Sar Studies and Molecular Interactions

Analysis of the Morpholine (B109124), 4-(isocyanoacetyl)- Scaffold in Biological Systems (non-clinical)

The isocyanoacetyl group, on the other hand, introduces a highly reactive electrophilic center. This "warhead" is a key feature for covalent interactions with nucleophilic residues within the active sites of enzymes. nih.govnih.gov The combination of the morpholine "carrier" and the isocyanoacetyl "warhead" suggests a design aimed at targeted covalent inhibition.

Investigation of Molecular Interactions with Biological Targets

While specific targets for "Morpholine, 4-(isocyanoacetyl)-" are not extensively documented in publicly available research, the interactions of its constituent parts with biological systems have been studied in other contexts. The morpholine ring can participate in various non-covalent interactions. The oxygen atom can act as a hydrogen bond acceptor, while the ring itself can engage in hydrophobic interactions. researchgate.netnih.gov In several known drugs, the morpholine moiety is crucial for orienting the molecule within a binding pocket and establishing key interactions that contribute to potency and selectivity. acs.orgnih.gov For instance, in inhibitors of phosphatidylinositol 3-kinase (PI3K), the morpholine oxygen has been shown to form a critical hydrogen bond with a backbone amide in the enzyme's hinge region. nih.gov

The isocyanoacetyl group's primary interaction is expected to be a covalent bond formation with a nucleophilic amino acid residue, such as the thiol group of cysteine or the hydroxyl group of serine, in an enzyme's active site. nih.govnih.gov This type of irreversible or slowly reversible interaction can lead to potent and prolonged inhibition of the target enzyme. nih.gov

Enzymatic Inhibition Mechanisms: Focus on Isocyanoacetyl Functionality

The isocyanoacetyl group is a potent electrophile, and its mechanism of enzymatic inhibition is likely centered on covalent modification of the target enzyme. This is a well-established strategy in drug design, particularly for inhibiting enzymes like proteases. nih.govnih.govmdpi.com

The nitrile carbon of the isocyanoacetyl group is susceptible to nucleophilic attack by residues such as cysteine or serine in an enzyme's active site. nih.gov In the case of cysteine proteases, such as cathepsins, the catalytic cysteine's thiolate anion would attack the nitrile carbon. nih.gov This attack, often facilitated by a nearby histidine residue acting as a general base, would lead to the formation of a covalent thioimidate adduct, effectively inactivating the enzyme. nih.gov A similar mechanism can be envisioned with serine proteases, like dipeptidyl peptidases (DPPs), where the active site serine attacks the nitrile to form a covalent adduct. nih.govnih.govnih.gov This covalent binding can be either reversible or irreversible, depending on the stability of the resulting adduct. nih.gov

Table 1: Potential Enzyme Targets and Inhibition Mechanisms

| Enzyme Class | Key Active Site Residue | Proposed Interaction with Isocyanoacetyl Group |

| Cysteine Proteases (e.g., Cathepsins) | Cysteine | Nucleophilic attack by the cysteine thiolate on the nitrile carbon, forming a covalent thioimidate adduct. nih.govnih.gov |

| Serine Proteases (e.g., DPP-IV) | Serine | Nucleophilic attack by the serine hydroxyl on the nitrile carbon, forming a covalent imidate adduct. nih.govnih.gov |

Ligand Design Strategies Based on Conformational Flexibility and Stereochemistry

The design of ligands based on the "Morpholine, 4-(isocyanoacetyl)-" scaffold would need to consider both the conformational flexibility of the morpholine ring and the stereochemistry of the entire molecule.

The morpholine ring typically adopts a chair conformation. nih.gov The orientation of substituents on the ring can significantly impact binding affinity and selectivity. The conformational flexibility allows the ring to adapt to the shape of a binding pocket, which is a key aspect of ligand design. chemistrysteps.comlibretexts.org Computational modeling and conformational analysis can be employed to predict the most stable conformations and how they might interact with a target. chemistrysteps.comyoutube.com

Future Research Directions and Emerging Trends

Development of Novel Catalytic Systems for Synthesis and Transformation

The synthesis and functionalization of isocyanides are often enhanced by catalytic methods. Future work will likely concentrate on developing new catalytic systems that are more efficient, selective, and sustainable for reactions involving the isocyanoacetyl group. Research is trending towards the use of earth-abundant, non-toxic metals and organocatalysts to replace harsher, more energy-intensive methods. nano-ntp.com

Key areas of development include:

Transition-Metal Catalysis: Systems based on metals like silver, palladium, and rhodium are expected to be refined for the specific transformation of Morpholine (B109124), 4-(isocyanoacetyl)-. researchgate.netacs.org For instance, Pd-catalyzed synthesis of α-aryl-α-isocyanoacetamide derivatives demonstrates a potential route for further functionalization. researchgate.net Rhodium-isocyanide complexes have shown high efficiency in reactions like hydrosilylation, and designing new ligands could tune reactivity for specific applications. nih.gov

Lewis and Brønsted Acid Catalysis: These systems offer a metal-free alternative for promoting isocyanide insertion reactions into various bonds, providing a greener and often more economical synthetic route. researchgate.net

Recyclable Catalysts: A significant push is towards developing catalysts on solid supports or within hybrid materials. nano-ntp.com This approach aligns with green chemistry principles by reducing waste and allowing for catalyst reuse, which is critical for potential industrial-scale applications. nano-ntp.com

The table below summarizes potential catalytic systems for exploration.

| Catalyst Type | Potential Metal/Compound | Target Reaction | Anticipated Advantage |

| Transition-Metal Complex | Palladium (Pd), Rhodium (Rh), Silver (Ag) | Cross-coupling, Cycloaddition, Hydrosilylation | High efficiency and selectivity. researchgate.netacs.orgnih.gov |

| Organocatalyst | Chiral Amines, Phosphines | Asymmetric Synthesis | Metal-free, reduced toxicity. |

| Bio-inspired Hybrids | Porphyrin-based complexes | Oxidation, Conversion Reactions | Mimics natural enzymatic processes, mild conditions. mdpi.com |

| Heterogeneous Catalyst | Metals on solid supports (e.g., BaTiO3) | Sustainable Synthesis | Recyclability, ease of separation, solvent minimization. nano-ntp.comacs.org |

This table is generated based on research findings in the provided text.

Integration of Flow Chemistry and Automated Synthesis for High-Throughput Exploration

The inherent challenges of isocyanide chemistry, such as the often foul odor and potential instability of intermediates, make it an ideal candidate for modern synthesis technologies. rsc.orgchemrxiv.org Continuous flow chemistry, in particular, offers a transformative approach.

By conducting reactions in a continuously flowing stream within a closed system, flow chemistry provides several advantages:

Enhanced Safety: It minimizes operator exposure to potentially toxic and odorous compounds. rsc.org

Improved Control: Precise control over reaction parameters like temperature, pressure, and residence time leads to better reproducibility and yield.

Scalability: Reactions can be scaled up more easily and safely compared to traditional batch processes. youtube.com

Telescoped Synthesis: Multiple reaction and purification steps can be integrated into a single, continuous process, generating the final product from raw materials without isolating intermediates. rsc.org

The integration of flow reactors with automated systems, including robotic autosamplers and in-line purification and analysis, will enable high-throughput screening of reaction conditions and the rapid synthesis of a library of derivatives from Morpholine, 4-(isocyanoacetyl)-. rsc.org This approach accelerates the discovery of new reactions and molecules with desired properties. arxiv.org Electrochemical methods integrated into a flow setup have also proven effective for isocyanide synthesis, offering high efficiency and greener solvent options. youtube.com

Advanced Computational Methods for Predictive Design and Reaction Discovery

Computational chemistry is becoming an indispensable tool in modern chemical research. For a molecule like Morpholine, 4-(isocyanoacetyl)-, computational methods can provide deep insights that guide experimental work.

Future applications of computational methods include:

Mechanistic Elucidation: Density Functional Theory (DFT) calculations can be used to map out the potential energy surfaces of reactions involving the isocyanoacetyl moiety. acs.org This allows researchers to understand complex reaction mechanisms, such as whether a reaction proceeds through a concerted or stepwise pathway, and how solvent polarity influences the outcome. acs.org Comparing different DFT functionals, like M06-2X, can ensure the accuracy of predictions for properties like reaction barrier heights. acs.orgnih.gov

Predictive Compound Design: Machine learning and neural network models can predict the biological activity or physical properties of novel compounds derived from Morpholine, 4-(isocyanoacetyl)- based on their chemical structure. nih.gov This in silico screening enables the prioritization of the most promising candidates for synthesis, saving significant time and resources. nih.gov

Automated Synthesis Planning: Computer-assisted synthesis design tools, some incorporating machine learning, can propose novel retrosynthetic pathways. frontiersin.org By analyzing vast databases of known reactions, these programs can suggest new ways to synthesize or functionalize the target molecule, accelerating the discovery process. frontiersin.orgnih.gov

| Computational Technique | Application Area | Specific Goal |

| Density Functional Theory (DFT) | Reaction Mechanism Studies | Determine transition states and intermediates; predict reaction pathways. acs.org |

| Machine Learning / Neural Networks | Predictive Design | Predict bioactivity and properties of new derivatives; virtual screening. nih.gov |

| Retrosynthesis Algorithms | Synthetic Route Design | Identify novel and efficient synthetic pathways to target analogues. frontiersin.orgnih.gov |

| Molecular Dynamics (MD) | Interaction Simulation | Simulate the interaction of the molecule with biological targets like proteins. |

This table is generated based on research findings in the provided text.

Exploration of Bioorthogonal Applications of the Isocyanoacetyl Moiety

Bioorthogonal chemistry involves chemical reactions that can occur within living systems without interfering with native biochemical processes. researchgate.netcas.org This field has revolutionized our ability to study biomolecules in their natural environment. nih.gov While reactions involving azides and alkynes are the most common tools in this area, the unique reactivity of the isocyanide group presents an untapped opportunity. nih.govmdpi.com

The isocyanoacetyl moiety in Morpholine, 4-(isocyanoacetyl)- could potentially be leveraged in bioorthogonal applications through several avenues:

Metabolic Labeling: Cells could be fed precursors that their metabolic machinery incorporates into biomolecules (like proteins, glycans, or lipids), introducing the isocyanoacetyl group as a chemical reporter. nih.gov

In Situ Ligation: Once the isocyanoacetyl "handle" is installed on a biomolecule, a probe molecule containing a complementary reactive group could be introduced. This probe could be a fluorescent dye for imaging, a purification tag, or a drug molecule for targeted delivery. cas.orgnih.gov

Isocyanide-Based Click Reactions: The development of fast, selective, and biocompatible reactions involving the isocyanide group, such as variants of the Ugi or Passerini multicomponent reactions, would be a major focus. researchgate.net These reactions would need to proceed efficiently at physiological temperature and pH without the need for toxic catalysts. cas.org

The ultimate goal is to use Morpholine, 4-(isocyanoacetyl)- or its derivatives to label and visualize specific cellular components in living organisms, track biological processes in real-time, or achieve targeted drug delivery. cas.org

Synergistic Approaches Combining Synthetic and Computational Methodologies

The most rapid and insightful progress will come from the tight integration of experimental and theoretical approaches. The future of research on Morpholine, 4-(isocyanoacetyl)- will not rely on a single methodology but on a synergistic cycle of design, synthesis, and analysis.

This integrated workflow would look like this:

Computational Design: Advanced computational models predict novel derivatives of Morpholine, 4-(isocyanoacetyl)- with potentially enhanced catalytic or biological activity. nih.gov DFT calculations suggest the most favorable reaction conditions. nano-ntp.com

Automated Synthesis: The most promising candidates are then synthesized using efficient, automated methods like flow chemistry for rapid validation. rsc.org

Experimental Testing: The synthesized compounds are tested for their predicted properties.

Data-Driven Refinement: The experimental results are fed back into the computational models, refining their predictive accuracy and leading to the design of the next generation of molecules. nih.gov

This synergistic loop, where computational predictions guide targeted experiments and experimental data improves computational models, represents the frontier of chemical research. It promises to accelerate the pace of discovery and unlock the full potential of complex molecules like Morpholine, 4-(isocyanoacetyl)-.

Q & A

Q. What are the established synthetic routes for Morpholine, 4-(isocyanoacetyl)-, and what reaction conditions optimize yield?

Morpholine derivatives with isocyano groups, such as 4-(2-Isocyanoethyl)morpholine (MEI), are synthesized via nucleophilic substitution or coupling reactions. A typical method involves reacting morpholine with halogenated precursors (e.g., chloroacetyl chloride) under basic conditions (e.g., K₂CO₃) in polar aprotic solvents like acetonitrile at reflux . For isocyanoacetyl derivatives, the isocyanide group can be introduced via the Hofmann isonitrile synthesis or by substituting a leaving group (e.g., bromide) with an isocyanide reagent (e.g., AgCN). Optimizing stoichiometry, temperature (60–80°C), and reaction time (12–24 hours) improves yields. Purification via column chromatography (silica gel, hexane/ethyl acetate) ensures high purity .

Q. Which spectroscopic techniques are most effective for characterizing Morpholine, 4-(isocyanoacetyl)-?

Key techniques include:

- NMR Spectroscopy : ¹H and ¹³C NMR identify morpholine ring protons (δ 2.5–3.5 ppm) and isocyanoacetyl group signals (e.g., C≡N stretch absence in IR but distinct δ 160–170 ppm in ¹³C NMR) .

- FT-IR Spectroscopy : Confirm the isocyano group (C≡N stretch at ~2100–2150 cm⁻¹) and carbonyl (C=O at ~1650–1750 cm⁻¹) .

- Mass Spectrometry : High-resolution ESI-MS verifies molecular weight (e.g., calculated [M+H]⁺ for C₇H₁₀N₂O₂: 154.0742) .

Q. How does the isocyanoacetyl group influence the compound’s reactivity in substitution reactions?

The isocyano group (C≡N) is highly electrophilic, enabling participation in multicomponent reactions (e.g., Ugi reaction) and cycloadditions. It reacts with amines or thiols to form thioureas or amidines, while the acetyl carbonyl can undergo nucleophilic acyl substitution. For example, in acidic conditions, the isocyano group reacts with carboxylic acids to form tetrazoles, expanding heterocyclic libraries. Reaction monitoring via TLC (silica, UV-active spots) and quenching with aqueous workup are critical .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in Morpholine, 4-(isocyanoacetyl)-’s structural conformation?

Single-crystal X-ray diffraction (SC-XRD) using SHELX software (e.g., SHELXL for refinement) determines bond angles, torsional strain, and non-covalent interactions. For example, the morpholine ring typically adopts a chair conformation, while the isocyanoacetyl group may exhibit planar geometry. Data collection at low temperature (100 K) reduces thermal motion artifacts. Resolve discrepancies between computational (DFT) and experimental bond lengths by refining hydrogen atom positions using SHELXH .

Q. What methodologies assess the biological activity of Morpholine, 4-(isocyanoacetyl)- derivatives?

- Antimicrobial Assays : Use broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Compare MIC values to linezolid, a morpholine-based antibiotic .

- Cytotoxicity Screening : MTT assays on human cell lines (e.g., HEK-293) evaluate IC₅₀ values. Structure-activity relationships (SAR) correlate substituent effects (e.g., electron-withdrawing groups on the acetyl moiety enhance activity) .

- Molecular Docking : Simulate binding to target proteins (e.g., E. coli enoyl-ACP reductase) using AutoDock Vina. Validate with mutagenesis studies if binding poses conflict with experimental IC₅₀ .

Q. How should researchers address contradictions between computational predictions and experimental data (e.g., unexpected stability or reactivity)?

- Re-evaluate Computational Parameters : Adjust basis sets (e.g., B3LYP/6-311+G(d,p)) or solvent models (e.g., COSMO) in DFT calculations to better match experimental conditions (e.g., dielectric constant of acetonitrile) .

- Explore Alternative Mechanisms : If a reaction yields unexpected byproducts (e.g., β-lactams instead of morpholinones), use LC-MS to trace intermediates and propose revised pathways (e.g., competing cyclization routes) .

- Validate with Control Experiments : Synthesize analogs with modified substituents (e.g., replacing isocyano with nitro groups) to isolate electronic or steric effects .

Methodological Notes

- Safety : Handle isocyano compounds in a fume hood due to potential respiratory irritation. Use PPE (gloves, goggles) and avoid aerosolization .

- Data Reproducibility : Document reaction conditions meticulously (e.g., solvent grade, catalyst batch). Share raw spectral data (NMR, IR) in supplementary materials .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.